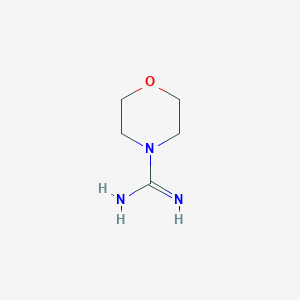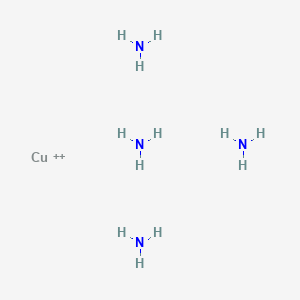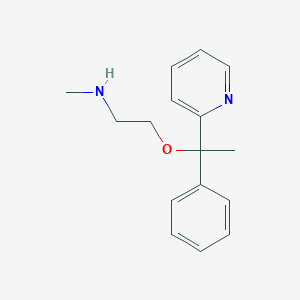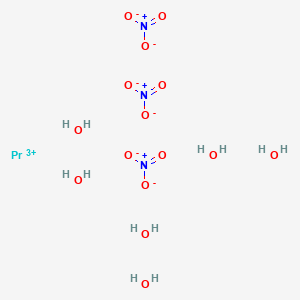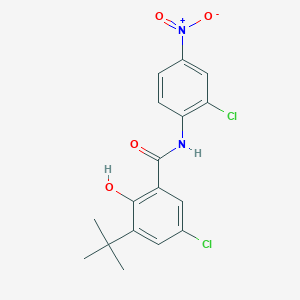
5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide, also known as Nitrotriazole, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of salicylanilide and is known for its unique properties that make it suitable for a wide range of research applications.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of tubulin, a protein that is involved in the formation of microtubules, which are essential for cell division.
Efectos Bioquímicos Y Fisiológicos
5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of various microorganisms such as bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide in lab experiments is its unique properties that make it suitable for a wide range of research applications. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide. One of the main areas of research is the development of new derivatives of this compound that exhibit enhanced properties and reduced toxicity. Another area of research is the investigation of the potential use of this compound in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Additionally, the compound's potential use as an antimicrobial and antifungal agent is also an area of interest for future research.
Conclusion
In conclusion, 5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound exhibits unique properties that make it suitable for a wide range of research applications. Its mechanism of action involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been found to exhibit various biochemical and physiological effects. While there are potential advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound that hold promise for the development of new treatments and therapies for various diseases.
Métodos De Síntesis
The synthesis of 5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide involves the reaction between 5-chloro-2-hydroxybenzoic acid and 3-tert-butyl-4-chloroaniline in the presence of a strong acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified and characterized using various analytical techniques such as NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease.
Propiedades
Número CAS |
16128-96-4 |
|---|---|
Nombre del producto |
5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide |
Fórmula molecular |
C17H16Cl2N2O4 |
Peso molecular |
383.2 g/mol |
Nombre IUPAC |
3-tert-butyl-5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-17(2,3)12-7-9(18)6-11(15(12)22)16(23)20-14-5-4-10(21(24)25)8-13(14)19/h4-8,22H,1-3H3,(H,20,23) |
Clave InChI |
MDOYUMDYRPHEKG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Otros números CAS |
16128-96-4 |
Sinónimos |
5-chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide S 13 S-13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



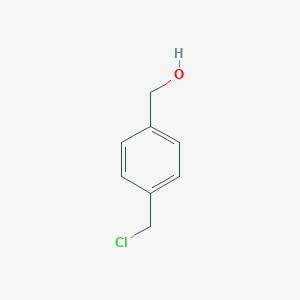
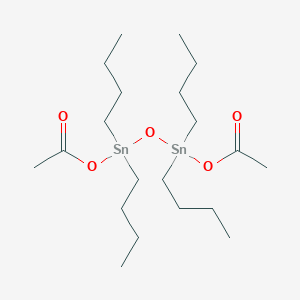
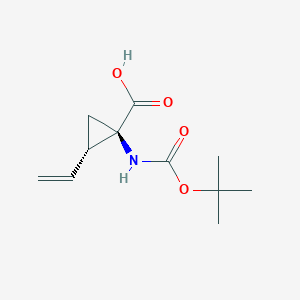
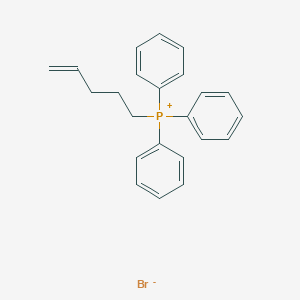
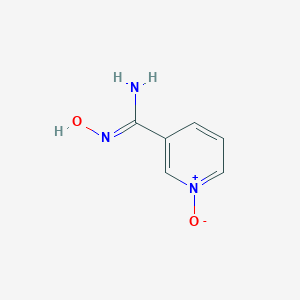
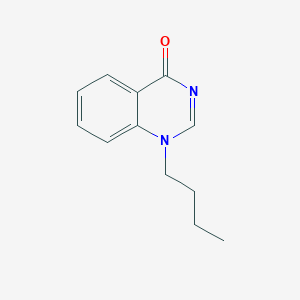
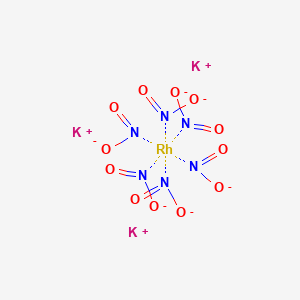
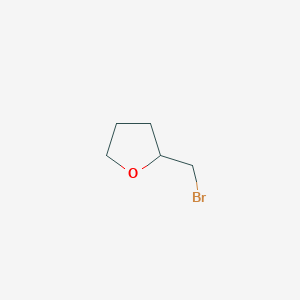
![2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106662.png)

